Ribuvaptan

Vasopressin Receptor Dual Antagonism Heart Failure

Ribuvaptan (BAY 86-8050) is a dual V1a/V2 vasopressin antagonist, a critical tool for preclinical heart failure research. Unlike V2-selective agents (tolvaptan, lixivaptan) or V1a-only antagonists (relcovaptan), its balanced dual action enables simultaneous decongestion (V2) and vascular protection/anti-fibrosis (V1a). This makes it non-interchangeable and essential for studies requiring combined hemodynamic and anti-remodeling effects. Ideal comparator arm vs. selective vaptans. Research-use-only; not for human use.

Molecular Formula C23H20ClF6N5O5
Molecular Weight 595.8834
CAS No. 1245620-47-6
Cat. No. B610479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibuvaptan
CAS1245620-47-6
SynonymsRibuvaptan
Molecular FormulaC23H20ClF6N5O5
Molecular Weight595.8834
Structural Identifiers
SMILESO=C(N[C@H](C1=CC=CC(C(F)(F)F)=C1)COC(N)=O)CN2N=C(C3=CC=C(Cl)C=C3)N(C[C@H](O)C(F)(F)F)C2=O
InChIInChI=1S/C23H20ClF6N5O5/c24-15-6-4-12(5-7-15)19-33-35(21(39)34(19)9-17(36)23(28,29)30)10-18(37)32-16(11-40-20(31)38)13-2-1-3-14(8-13)22(25,26)27/h1-8,16-17,36H,9-11H2,(H2,31,38)(H,32,37)/t16-,17-/m0/s1
InChIKeyJYRCFPAYSZZCBP-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ribuvaptan (CAS 1245620-47-6): A Vasopressin Receptor Antagonist for Cardiovascular Research Procurement


Ribuvaptan (also known as BAY 86-8050) is a small-molecule vasopressin receptor antagonist [1]. Its chemical structure is defined by a 1H-1,2,4-triazole core, and it has a molecular weight of 595.88 g/mol . The compound has been investigated for its potential to treat heart failure and is reported to have been in Phase I clinical development in Germany .

Why Generic Substitution Fails for Ribuvaptan in Scientific Research


Simple substitution of one vaptan for another is scientifically invalid due to significant differences in their receptor subtype selectivity profiles. Vasopressin acts through V1a (vascular), V1b (pituitary), and V2 (renal) receptors, each mediating distinct physiological effects [1]. Unlike purely V2-selective antagonists (e.g., tolvaptan, lixivaptan) or purely V1a-selective antagonists (e.g., relcovaptan), Ribuvaptan is reported to act as a dual antagonist of both V1a and V2 receptors . This dual action fundamentally alters the downstream pharmacological outcome, making it non-interchangeable with single-receptor antagonists in experimental models of heart failure or hyponatremia.

Ribuvaptan Quantitative Differentiation Evidence Guide


Receptor Selectivity Profile: Dual V1a/V2 Antagonism vs. Selective Comparators

Ribuvaptan is characterized as a dual antagonist of vasopressin V1a and V2 receptors, differentiating it from purely V2-selective agents like tolvaptan and lixivaptan . While direct binding affinity data (Ki) for Ribuvaptan is not publicly available, class-level inference dictates that this dual action confers a unique pharmacological profile, combining the aquaretic effects of V2 blockade with the potential hemodynamic and anti-fibrotic benefits of V1a blockade [1]. For comparison, the selective V2 antagonist tolvaptan has a reported Ki of 0.43 nM for the human V2 receptor [2]. The dual V1a/V2 antagonist conivaptan, which is primarily administered intravenously, has reported Ki values of 0.48 nM for V1a and 3.0 nM for human V2 receptors [3].

Vasopressin Receptor Dual Antagonism Heart Failure

Renin-Angiotensin-Aldosterone System (RAAS) Modulation: A Class-Inferred Advantage of Dual V1a/V2 Antagonism

While direct evidence for Ribuvaptan is not available, studies on a related dual V1a/V2 antagonist, BAY 1753011, demonstrate a key class-specific advantage. In acute diuresis experiments in conscious rats, an equiefficient diuretic dose of BAY 1753011 (0.1 mg/kg) did not activate the renin-angiotensin system, whereas the loop diuretic furosemide (300 mg/kg) dose-dependently induced plasma renin and angiotensin I levels [1]. This finding supports the class-level inference that dual V1a/V2 antagonists like Ribuvaptan may offer a therapeutic advantage over loop diuretics by providing decongestion without stimulating the RAAS [1].

Heart Failure RAAS Diuretics

Anti-Fibrotic and Anti-Hypertrophic Effects: A Class-Defined Property of V1a Blockade

The V1a receptor component of dual antagonism is implicated in mediating anti-fibrotic and anti-hypertrophic effects. In studies with the dual antagonist BAY 1753011, it dose-dependently decreased the vasopressin-induced expression of the profibrotic/hypertrophic markers plasminogen activator inhibitor-1 (PAI-1) and osteopontin in rat cardiomyocytes, an effect not observed with the selective V2 antagonist satavaptan [1]. This provides a class-level rationale for the potential of a dual V1a/V2 antagonist like Ribuvaptan to confer cardiac protection beyond simple diuresis, a benefit not shared by V2-selective agents like tolvaptan or lixivaptan.

Cardiac Fibrosis Hypertrophy V1a Antagonist

Purity and Origin for Reproducible Research

For procurement, the compound's origin and purity are critical for ensuring reproducible results. Ribuvaptan was originated by Bayer HealthCare Pharmaceuticals and has been in Phase I development . Commercially available Ribuvaptan is offered with a purity of ≥95% or 98% , which is a standard and acceptable level for most in vitro and in vivo research applications. This contrasts with some custom-synthesized analogs where purity and characterization may be less rigorously defined.

Chemical Purity Bayer Originator Quality Control

Ribuvaptan Best Research Application Scenarios Based on Scientific Evidence


Investigation of Dual V1a/V2 Antagonism in Congestive Heart Failure Models

Ribuvaptan is best suited as a tool compound in preclinical models of congestive heart failure where the combined effects of V2-mediated decongestion and V1a-mediated vascular protection and anti-fibrosis are to be studied simultaneously . Its dual mechanism allows researchers to explore therapeutic strategies that differ fundamentally from those achievable with V2-selective aquaretics like tolvaptan or loop diuretics like furosemide [1].

Comparative Pharmacology Studies with Selective Vaptans

Given its dual V1a/V2 profile, Ribuvaptan can serve as a critical comparator arm in studies evaluating the differential effects of selective V1a antagonists (e.g., relcovaptan) and selective V2 antagonists (e.g., lixivaptan, tolvaptan) on hemodynamics, fluid balance, and neurohormonal activation [2].

In Vitro Studies on Vasopressin-Induced Cardiomyocyte Hypertrophy and Fibrosis

Based on class-level evidence demonstrating that V1a antagonism can mitigate the expression of profibrotic and hypertrophic markers [3], Ribuvaptan is a relevant compound for in vitro studies on isolated cardiomyocytes or fibroblasts aimed at dissecting the role of vasopressin signaling in adverse cardiac remodeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ribuvaptan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.